7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 924859-45-0
VCID: VC7162774
InChI: InChI=1S/C11H14O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7,10,12H,2-3,6H2,1H3
SMILES: CC1=CC2=C(C=C1)S(=O)(=O)CCCC2O
Molecular Formula: C11H14O3S
Molecular Weight: 226.29

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide

CAS No.: 924859-45-0

Cat. No.: VC7162774

Molecular Formula: C11H14O3S

Molecular Weight: 226.29

* For research use only. Not for human or veterinary use.

7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide - 924859-45-0

Specification

CAS No. 924859-45-0
Molecular Formula C11H14O3S
Molecular Weight 226.29
IUPAC Name 7-methyl-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol
Standard InChI InChI=1S/C11H14O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7,10,12H,2-3,6H2,1H3
Standard InChI Key ATXCOEMGBKEFOQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)S(=O)(=O)CCCC2O

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-hydroxy-7-methyl-2,3,4,5-tetrahydrobenzo[b]thiepine 1,1-dioxide, reflecting its bicyclic structure comprising a benzene ring fused to a seven-membered thiepine ring. The sulfone group (SO2\text{SO}_2) at the 1-position and the hydroxyl group at the 5-position are critical substituents influencing its polarity and reactivity . The molecular formula C11H14O3S\text{C}_{11}\text{H}_{14}\text{O}_{3}\text{S} corresponds to a monoisotopic mass of 226.0664 Da, as calculated from its elemental composition .

Table 1: Key identifiers of 7-methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide

PropertyValue
CAS Registry Number924859-45-0
MDL NumberMFCD09283623
Molecular FormulaC11H14O3S\text{C}_{11}\text{H}_{14}\text{O}_{3}\text{S}
Molecular Weight226.3 g/mol
SMILES NotationCC1=CC2=C(C=C1)S(=O)(=O)CCCC2O
Purity95%

Structural Features and Stereochemistry

Synthesis and Manufacturing

Purification and Quality Control

The compound is commercially available at 95% purity, indicating chromatographic purification (e.g., silica gel column chromatography or preparative HPLC) is employed during manufacturing . Analytical techniques such as 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) are essential for verifying structural integrity and purity.

Physicochemical Properties

Solubility and Stability

Limited experimental data are available, but the presence of a polar sulfone group and hydroxyl group suggests moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide or methanol) and limited solubility in nonpolar solvents like hexane . The sulfone moiety enhances thermal stability compared to thioether analogs, reducing susceptibility to oxidative degradation .

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Strong absorption bands near 1150–1300 cm1^{-1} and 1320–1440 cm1^{-1} are expected for the sulfone group (SO2\text{SO}_2) . The hydroxyl group would exhibit a broad stretch around 3200–3600 cm1^{-1}.

  • Mass Spectrometry: The molecular ion peak at m/z 226.0664 corresponds to the protonated form ([M+H]+\text{[M+H]}^+). Fragment ions likely arise from cleavage of the sulfone group or dehydration of the hydroxyl moiety .

Applications in Organic and Medicinal Chemistry

Building Block for Heterocyclic Synthesis

The compound’s rigid bicyclic framework makes it a precursor for synthesizing polycyclic systems via ring-opening or cross-coupling reactions. For example, the sulfone group can act as a leaving group in nucleophilic substitution reactions, enabling functionalization at the sulfur position .

Research Gaps and Future Directions

  • Stereochemical Resolution: Investigation into enantioselective synthesis or chiral separation methods would clarify the compound’s stereochemical properties.

  • Reactivity Profiling: Systematic studies on its behavior in common organic reactions (e.g., oxidations, reductions) are needed to expand utility in synthesis.

  • Biological Screening: Collaboration with pharmacological researchers could uncover therapeutic applications.

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